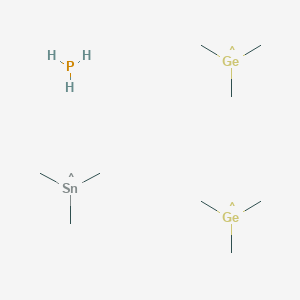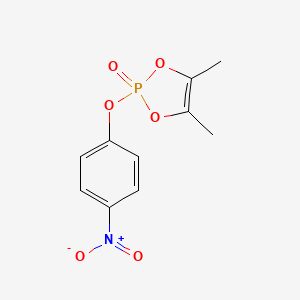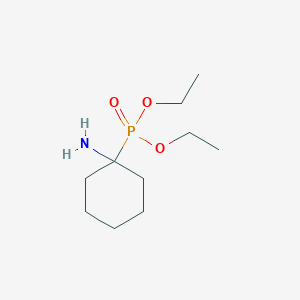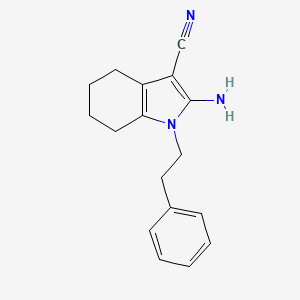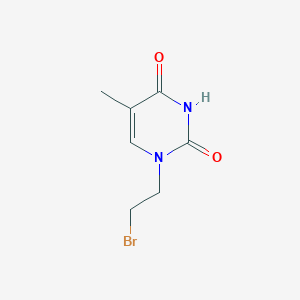
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This specific compound features a bromine atom attached to an ethyl group, which is further connected to a methylated pyrimidine ring. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the bromination of 5-methylpyrimidine-2,4(1H,3H)-dione. One common method includes the reaction of 5-methylpyrimidine-2,4(1H,3H)-dione with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with sodium azide yields 1-(2-azidoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione, while coupling with a Grignard reagent could produce a more complex alkylated pyrimidine derivative.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione largely depends on its role as an intermediate in chemical reactions. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property makes it valuable in the synthesis of various derivatives that can interact with biological targets such as enzymes or nucleic acids. The specific molecular targets and pathways involved would depend on the nature of the derivative formed.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of bromine.
1-(2-Fluoroethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. Bromine is a better leaving group compared to chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than iodine, providing a balance that is often desirable in synthetic chemistry.
Propiedades
Número CAS |
53438-98-5 |
|---|---|
Fórmula molecular |
C7H9BrN2O2 |
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-4-10(3-2-8)7(12)9-6(5)11/h4H,2-3H2,1H3,(H,9,11,12) |
Clave InChI |
MDPOWKDHWLSZEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


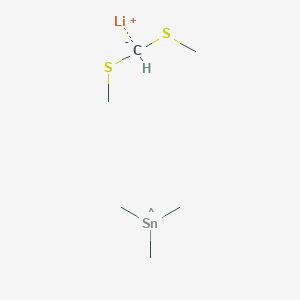
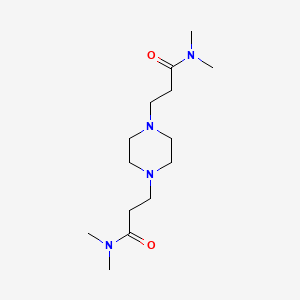

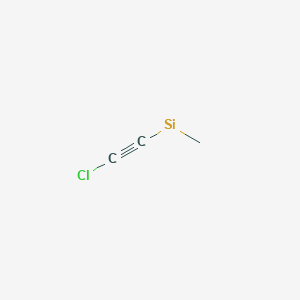
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
![N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine](/img/structure/B14631083.png)
![1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea](/img/structure/B14631092.png)

